molecular formula C10H7ClN2O B038840 4-Phenoxy-6-chloropyrimidine CAS No. 124041-00-5

4-Phenoxy-6-chloropyrimidine

Cat. No.: B038840
CAS No.: 124041-00-5
M. Wt: 206.63 g/mol
InChI Key: KHGWFZBIISKKRP-UHFFFAOYSA-N
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Description

4-Phenoxy-6-chloropyrimidine is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

The compound is part of the pyrimidine class of compounds, which are known to interact with various enzymes, proteins, and other biomolecules . Specific interactions of 4-Chloro-6-Phenoxypyrimidine have not been reported in the literature.

Molecular Mechanism

As a pyrimidine derivative, it may interact with biomolecules and potentially influence enzyme activity or gene expression . Specific binding interactions or changes in gene expression induced by 4-Chloro-6-Phenoxypyrimidine have not been reported.

Metabolic Pathways

While pyrimidine derivatives are known to interact with various enzymes and cofactors , specific interactions of 4-Chloro-6-Phenoxypyrimidine have not been reported.

Properties

IUPAC Name

4-chloro-6-phenoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGWFZBIISKKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469124
Record name 4-Phenoxy-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124041-00-5
Record name 4-Phenoxy-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-phenoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of phenol (1.1 g) in dimethylformamide (20 mL) was slowly added sodium hydride (60%, 805 mg) at 0° C. After the resultant mixture was stirred at 0° C. for 30 minutes, 4,6-dichloropyrimidine (1.5 g) was added, followed by stirring at 25° C. for 1 hour and then addition of saturated aqueous ammonium chloride solution (20 mL). Then, the obtained mixture was diluted with ethyl acetate (50 mL) and washed three times with brine (30 mL each time). An organic layer was separated, dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure. The title compound (1.2 g) was obtained by silica gel column chromatography (ethyl acetate/n-hexane=1/10).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
805 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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